molecular formula C15H19NO2 B2477131 1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone CAS No. 2183115-71-9

1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone

Cat. No.: B2477131
CAS No.: 2183115-71-9
M. Wt: 245.322
InChI Key: HRDKTIWCUHCLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fused heterocyclic ketone featuring a dihydrofuropyrrolidine core substituted with a p-tolylacetyl group. Its structure combines a bicyclic furopyrrolidine system, which imparts conformational rigidity, with a hydrophobic p-tolyl moiety that may influence solubility and binding interactions in biological or material applications.

Properties

IUPAC Name

1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11-2-4-12(5-3-11)6-15(17)16-7-13-9-18-10-14(13)8-16/h2-5,13-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDKTIWCUHCLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CC3COCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are crucial to achieving an efficient and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of analogs:

Hexahydropyrrolo[3,4-c]pyrrole Derivatives

A 2023 European patent application (Bulletin 2023/39) describes substituted hexahydropyrrolo[3,4-c]pyrrole derivatives, such as (3aR,6aS)-5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl and (3aR,6aS)-5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl . These analogs share the fused pyrrolidine core but differ in substituents and oxidation states. Key distinctions include:

Property Target Compound 5-Methyl Derivative 5-(2-Hydroxyethyl) Derivative
Core Structure Dihydrofuropyrrolidine Hexahydropyrrolo[3,4-c]pyrrole Hexahydropyrrolo[3,4-c]pyrrole
Substituent p-Tolylethanone Methyl 2-Hydroxyethyl
Polarity Moderate (ketone + aryl) Low (alkyl) High (hydrophilic group)
Potential Applications Unreported Kinase inhibition, CNS targeting Improved solubility for drug delivery

The p-tolylethanone group in the target compound introduces a planar aromatic system absent in the patent derivatives, which may enhance π-π stacking interactions in receptor binding.

Thienopyrimidinone Derivatives

The compound 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone (Anura et al., 2012) shares a ketone functional group but replaces the furopyrrolidine core with a thienopyrimidinone scaffold . Key differences:

Property Target Compound Thienopyrimidinone Analog
Core Reactivity Furopyrrolidine (oxygen-containing) Thienopyrimidinone (sulfur-containing)
Aromatic Substituent p-Tolyl 4-Fluorophenyl
Bioactivity Unreported Anticancer, antimicrobial potential

The sulfur atom in the thienopyrimidinone analog may confer redox activity or metal-binding properties absent in the oxygen-rich target compound.

Pyrazole-Based Methanones

Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Molecules, 2012) feature a methanone bridge but utilize pyrazole and thiophene rings instead of fused bicyclic systems .

Property Target Compound Pyrazole-Thiophene Methanone
Heterocyclic Diversity Single fused core Dual heterocycles (pyrazole + thiophene)
Functional Groups Ketone, aryl Ketone, amino, cyano
Synthetic Complexity Moderate High (multi-step cyclocondensation)

The pyrazole-thiophene analog’s amino and cyano groups enhance hydrogen-bonding capacity, which is absent in the target compound’s simpler structure.

Biological Activity

The compound 1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone is a synthetic organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 241.31 g/mol

The compound features a furo-pyrrole moiety which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrrole compounds can inhibit the growth of cancer cell lines. For instance, a related study showed that certain pyrrole derivatives exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and A-549 (lung cancer) cell lines with IC50_{50} values in the low micromolar range .
  • Aldose Reductase Inhibition : Aldose reductase (ALR2) has been identified as a therapeutic target for diabetic complications and inflammation. Compounds similar to this compound have shown promising inhibitory effects on ALR2 with selectivity indices indicating potential for therapeutic applications in diabetes management .

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:

  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins involved in cancer pathways. For example, docking studies indicated favorable binding affinities to specific protein targets associated with tumor growth and metastasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyCompound TestedCell LineIC50_{50} (µM)Notes
4bA-5490.00803Higher efficiency than cisplatin
4eMDA-MB-2310.0103Significant potency observed
VariousALR20.043 - 0.242Selective inhibition noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.